Spermine
Overview
Description
Spermine is a polyamine compound involved in cellular metabolism and is found in all eukaryotic cells. It is derived from the amino acid ornithine and plays a crucial role in stabilizing the helical structure of nucleic acids, particularly in viruses . This compound is also known for its role as an intracellular free radical scavenger, protecting DNA from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermine can be synthesized through various methods. One practical approach involves the solid-phase synthesis using the nitrobenzenesulfonyl (Ns) strategy, which provides this compound on a gram scale . This method involves the orthogonal extension of bromide and alcohol, followed by protection and deprotection steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the decarboxylation of ornithine to produce putrescine, which is then converted to spermidine and finally to this compound through N-alkylation reactions using decarboxylated S-adenosyl methionine .
Chemical Reactions Analysis
Types of Reactions
Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents to form reactive oxygen species (ROS), which can further react with other compounds .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various polyamine derivatives and adducts that play significant roles in biological systems. For example, the oxidation of this compound can lead to the formation of spermidine and other related compounds .
Scientific Research Applications
Spermine has a wide range of scientific research applications:
Chemistry: This compound is used in the study of polyamine metabolism and its interactions with nucleic acids.
Biology: It plays a role in cellular growth, gene regulation, and the stabilization of chromatin.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various industrial processes.
Mechanism of Action
Spermine exerts its effects through several mechanisms:
Free Radical Scavenging: This compound acts as a free radical scavenger, protecting DNA from oxidative damage.
Gene Regulation: It is involved in the regulation of gene expression and the stabilization of chromatin.
Enzyme Inhibition: This compound inhibits various enzymes, including carbonic anhydrase and glutamate receptors, which play roles in cellular metabolism.
Comparison with Similar Compounds
Spermine is part of a family of polyamines that includes spermidine, putrescine, and cadaverine . Compared to these compounds, this compound has a higher molecular weight and more complex structure, which contributes to its unique biological functions . Similar compounds include:
Spermidine: Involved in cellular metabolism and gene regulation.
Putrescine: A precursor in the biosynthesis of spermidine and this compound.
Cadaverine: Involved in the metabolism of lysine and found in decaying animal tissue.
This compound’s unique ability to stabilize nucleic acids and protect against oxidative damage sets it apart from other polyamines, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFFQXMRSDOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71052-31-8 | |
Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71052-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9058781 | |
Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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Molecular Weight |
202.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |
Record name | Spermine | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
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Boiling Point |
150-150 °C | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
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Solubility |
> 100 mg/mL | |
Record name | Spermine | |
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URL | https://www.drugbank.ca/drugs/DB00127 | |
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Mechanism of Action |
Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation. | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
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CAS No. |
71-44-3, 68956-56-9 | |
Record name | Spermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Spermine | |
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Record name | Spermine | |
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Record name | spermine | |
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Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |
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Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |
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Record name | 4,9-diazadodecamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | SPERMINE | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 °C | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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